molecular formula C14H10IN3O2S B12950606 N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide

N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide

Cat. No.: B12950606
M. Wt: 411.22 g/mol
InChI Key: ZDUJSSOLWHUQHA-UHFFFAOYSA-N
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Description

N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The presence of iodine and methoxy groups in the structure enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 4-methoxypyridine-2-carboxylic acid with thioamide in the presence of iodine and a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(7-oxo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.

    Reduction: Formation of N-(7-hydro-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, as a histamine H3 receptor antagonist, it blocks the receptor’s action, leading to increased release of neurotransmitters. The presence of the iodine atom enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxythiazolo[4,5-c]pyridin-2-yl)benzamide: Lacks the iodine atom, resulting in lower reactivity and biological activity.

    N-(7-Iodo-4-methylthiazolo[4,5-c]pyridin-2-yl)benzamide: Contains a methyl group instead of a methoxy group, affecting its solubility and pharmacokinetics.

Uniqueness

N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity, binding affinity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H10IN3O2S

Molecular Weight

411.22 g/mol

IUPAC Name

N-(7-iodo-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl)benzamide

InChI

InChI=1S/C14H10IN3O2S/c1-20-13-10-11(9(15)7-16-13)21-14(17-10)18-12(19)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18,19)

InChI Key

ZDUJSSOLWHUQHA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)I

Origin of Product

United States

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